Limaprost-d3
Overview
Description
- It enhances blood flow and inhibits platelet aggregation.
- Limaprost is used for pain relief, exhibits antianginal effects, and is studied for its impact on ischaemic symptoms .
Limaprost-d3: (17α,20-dimethyl-δ2-PGE1-d3) is a deuterium-labeled derivative of (OP1206).
Limaprost: itself is an analogue of and serves as a potent and orally active vasodilator.
Mechanism of Action
Target of Action
Limaprost-d3, a deuterium labeled Limaprost, is an analogue of prostaglandin E1 . Its primary targets are the prostaglandin E2 receptors . These receptors play a crucial role in a variety of cellular functions, including vascular smooth muscle cell constriction or dilation, platelet aggregation or disaggregation, and pain signaling in spinal neurons .
Mode of Action
As an analogue of prostaglandin E1, this compound acts as an agonist at prostaglandin E2 receptors . It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation . This interaction results in vasodilation, which improves blood flow, and an antithrombotic effect, which inhibits platelet aggregation .
Biochemical Pathways
The activation of prostaglandin E2 receptors by this compound leads to the stimulation of adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP). The increase in cAMP levels then triggers a series of downstream effects, including the relaxation of smooth muscle cells. This biochemical pathway is crucial for the vasodilatory and antithrombotic effects of this compound .
Pharmacokinetics
this compound is rapidly absorbed and eliminated after oral administration . The time to reach maximum plasma concentration is approximately 22.50 minutes, and the elimination half-life is around 21.70 minutes . There is no accumulation observed after multiple dosing, indicating that the metabolized enzymes may be induced after multiple doses of this compound . These properties impact the bioavailability of this compound, making it a potent and orally active vasodilator .
Result of Action
The action of this compound results in improved peripheral circulatory failure due to its vasodilator action and antithrombotic effect . It also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function . These molecular and cellular effects contribute to the alleviation of various ischemic symptoms .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for Limaprost-d3 are not readily available in the literature.
- it is typically prepared by incorporating deuterium atoms into Limaprost during chemical synthesis.
Chemical Reactions Analysis
- Limaprost-d3 likely undergoes similar reactions to Limaprost due to their structural similarity.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions vary depending on the specific transformation.
- Major products formed from these reactions would involve modifications of the Limaprost core structure.
Scientific Research Applications
- Limaprost-d3 finds applications in various scientific fields:
Medicine: Studied for its antianginal effects and potential use in managing ischaemic symptoms.
Biology: Investigated for its impact on platelet function and blood flow regulation.
Chemistry: Used as a stable isotope tracer for quantitation during drug development
Industry: Its potential role in pharmaceuticals and related research.
Comparison with Similar Compounds
- Unfortunately, information on similar compounds directly comparable to Limaprost-d3 is limited.
- Further research may reveal additional analogues or related molecules.
Properties
IUPAC Name |
(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,17+,18+,19+,21+/m0/s1/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZYRQPMEIEQFC-JVRYLNEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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